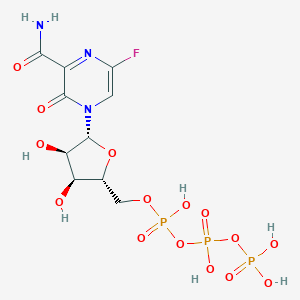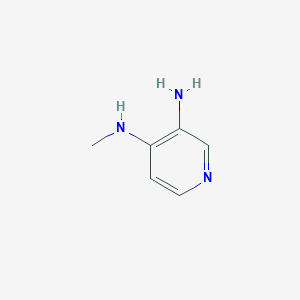
T-705RTP
概要
説明
ファビピラビル-RTPは、ファビピラビルリボヌクレオシド三リン酸としても知られており、抗ウイルス薬ファビピラビルの活性型です。ファビピラビルは、当初、日本における富山化学工業株式会社によって、耐性インフルエンザ株の治療のために開発されました。 それ以来、エボラ、ラッサ、SARS-CoV-2を含むさまざまなRNAウイルスに対して効果があることが示されています .
作用機序
ファビピラビル-RTPは、ウイルスRNA複製に不可欠な酵素であるRNA依存性RNAポリメラーゼ(RdRp)を阻害することによって、その抗ウイルス効果を発揮します . 細胞への取り込み後、ファビピラビルは、リボシル化とリン酸化によって、その活性型であるファビピラビル-RTPに変換されます . ファビピラビル-RTPは、天然ヌクレオチドと競合し、ウイルスRNAに組み込まれて致死的な突然変異を引き起こし、それによってウイルス複製を阻止します .
類似の化合物との比較
ファビピラビル-RTPは、広域スペクトル抗ウイルス活性と特異的な作用機序により、ヌクレオシドアナログの中でユニークです。類似の化合物には、以下が含まれます。
レムデシビル: RdRpを阻害する別のヌクレオシドアナログですが、分子構造と活性化経路が異なります.
モルヌピラビル: 同様の作用機序を持つヌクレオシドアナログですが、化学的性質が異なります.
生化学分析
Biochemical Properties
T-705RTP plays a crucial role in biochemical reactions, particularly in the context of viral replication. It interacts with the RdRp of the influenza virus, selectively inhibiting its function . This interaction is competitive, with this compound mimicking the structure of natural purine nucleotides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits influenza viral RNA synthesis in cells like Madin-Darby canine kidney (MDCK) cells . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion from favipiravir by intracellular enzymes . Once converted, this compound acts as a specific inhibitor of influenza virus RNA polymerase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It targets an early to middle stage of the viral replication cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to viral replication. It is converted from favipiravir by cellular kinases
Transport and Distribution
Upon entry into the cell, enzymes convert favipiravir into this compound
準備方法
ファビピラビルは、いくつかの経路によって合成されており、最も経済的でスケーラブルな方法の1つは、3-アミノピラジン-2-カルボン酸から始まります . このプロセスには、以下の手順が含まれます。
塩素化: 3-アミノピラジン-2-カルボン酸は、塩素化されて3,6-ジクロロピラジン-2-カルボニトリルを形成します。
フッ素化: ジクロロ化合物は、求核フッ素化を受けます。
水酸化: フッ素化された化合物は、水酸化されます。
ニトリル加水分解: ニトリル基は、加水分解されてファビピラビルを形成します
工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 上記のプロセスは、クロマトグラフィー精製なしで、99%以上の純度で43%の収率を達成します .
化学反応の分析
ファビピラビル-RTPは、いくつかのタイプの化学反応を受けます。
酸化: ファビピラビルは、酸化されてさまざまな代謝物を形成できます。
還元: 還元反応は、ファビピラビルを前駆体に戻すことができます。
これらの反応で使用される一般的な試薬と条件には、塩素化剤、フッ素化剤、加水分解剤が含まれます。 これらの反応から形成される主な生成物には、3,6-ジクロロピラジン-2-カルボニトリルなどの中間体と、最終生成物のファビピラビルが含まれます .
科学研究への応用
ファビピラビル-RTPは、幅広い科学研究への応用があります。
科学的研究の応用
Favipiravir-RTP has a wide range of scientific research applications:
Biology: Favipiravir-RTP is studied for its effects on viral replication and transcription in various RNA viruses
Medicine: It has been investigated for the treatment of influenza, Ebola, Lassa fever, and COVID-19 .
Industry: Favipiravir-RTP is used in the development of antiviral drugs and therapeutic strategies
類似化合物との比較
Favipiravir-RTP is unique among nucleoside analogs due to its broad-spectrum antiviral activity and specific mechanism of action. Similar compounds include:
Remdesivir: Another nucleoside analog that inhibits RdRp but has a different molecular structure and activation pathway.
Molnupiravir: A nucleoside analog with a similar mechanism of action but different chemical properties.
Ribavirin: An older antiviral drug that also targets RdRp but has a broader range of side effects.
Favipiravir-RTP stands out due to its high efficacy against a wide range of RNA viruses and its relatively low toxicity profile .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPXXBDUCDZDA-KAFVXXCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN3O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740790-94-7 | |
| Record name | Favipiravir riboside triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Favipiravir-RTP and what is its mechanism of action against influenza virus?
A1: Favipiravir-RTP, also known as T-705RTP or [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate], is the active form of the antiviral drug Favipiravir (T-705). It acts as a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in influenza viruses. [] After entering the cell, Favipiravir is metabolized into Favipiravir-RTP. This active form then competes with purine nucleoside triphosphates, primarily ATP and GTP, for binding to the RdRp. [, ] Once incorporated into the growing RNA chain, it acts as a chain terminator, effectively halting viral RNA synthesis. [, ]
Q2: How does the structure of Favipiravir-RTP contribute to its activity?
A2: While specific structural characterization data (molecular formula, weight, spectroscopic data) isn't provided in the provided research, computational studies suggest that the frontier orbitals of Favipiravir-RTP closely resemble those of Cytidine Triphosphate (CTP). [, ] This similarity likely enables Favipiravir-RTP to mimic CTP and bind to the RdRp active site, interfering with viral RNA synthesis. [, ] Further research on Structure-Activity Relationships (SAR) would provide more detailed insights into the specific structural features crucial for its activity and selectivity.
Q3: What is the evidence for Favipiravir-RTP's inhibitory effect on influenza virus RNA polymerase?
A3: Multiple studies using enzyme kinetics and primer extension assays confirm Favipiravir-RTP's inhibitory action on influenza virus RNA polymerase. Lineweaver-Burk plot analysis revealed that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP by the viral RdRp, indicating it occupies the same binding site as these nucleotides. [] Moreover, primer extension assays demonstrated that a single incorporation of Favipiravir-RTP into the nascent RNA strand is sufficient to halt further nucleotide addition, effectively terminating RNA synthesis. []
Q4: Beyond influenza, does Favipiravir-RTP show activity against other viruses?
A4: Research suggests that Favipiravir, and by extension Favipiravir-RTP, exhibits a broad spectrum of antiviral activity. In vitro studies have shown efficacy against a range of RNA viruses, including arenaviruses, bunyaviruses, and filoviruses. [, ] Notably, Favipiravir is currently under investigation for its potential against SARS-CoV-2, the virus responsible for COVID-19. [, , , , , ]
Q5: How do researchers study the binding of Favipiravir-RTP to its target?
A5: Advanced techniques like cryo-electron microscopy (cryo-EM) are employed to visualize the interaction between Favipiravir-RTP and SARS-CoV-2 RdRp at a molecular level. [] These studies provide high-resolution structural information about the drug-target complex, revealing the precise binding mode of Favipiravir-RTP within the RdRp active site. [] Additionally, computational chemistry techniques, including molecular docking, MM-GBSA, and molecular dynamics (MD) simulations, are used to predict and analyze the binding affinity and interactions of Favipiravir-RTP with viral RdRp. [, ]
Q6: What are the challenges in developing Favipiravir as a therapeutic agent?
A6: While Favipiravir holds promise as a broad-spectrum antiviral, its development faces challenges. One significant hurdle is its relatively weak incorporation into the RNA primer strand, leading to a lower potency compared to other antiviral nucleotides. [] Additionally, its efficacy may vary depending on the efficiency of its metabolic activation into Favipiravir-RTP in different cell types. [] Addressing these limitations, potentially through formulation strategies or development of analogs with improved properties, is crucial for maximizing its therapeutic potential.
Q7: What are the potential future directions for Favipiravir-RTP research?
A7: Ongoing research focuses on optimizing Favipiravir-RTP's efficacy and overcoming limitations. This includes investigating drug delivery systems to enhance its targeting to specific tissues and improve bioavailability. [] Developing biomarkers to predict treatment response and monitor potential adverse effects is also crucial. [] Additionally, understanding the potential for viral resistance development and exploring combination therapies to combat this will be critical for its long-term success. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)

![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)







![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
